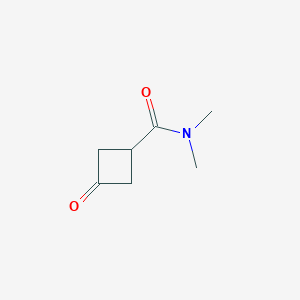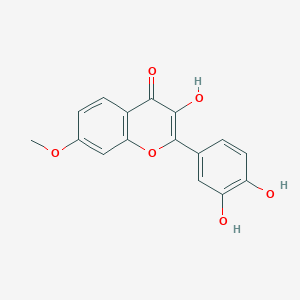
Triapenthenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triapenthenol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
The synthesis of Triapenthenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexyl group: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the triazole ring: This step involves the reaction of a suitable precursor with 1,2,4-triazole under controlled conditions.
Formation of the pent-1-en-3-ol moiety: This can be synthesized through various organic reactions such as aldol condensation or Wittig reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Triapenthenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
Triapenthenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antifungal and antibacterial agent due to its ability to inhibit the growth of various microorganisms.
Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases.
Industry: This compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Triapenthenol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms. The triazole ring is known to interact with the active sites of enzymes, leading to the inhibition of their activity. This compound may also interfere with cellular signaling pathways, leading to the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Triapenthenol can be compared with other similar compounds such as:
Paclobutrazol: A triazole derivative used as a plant growth regulator.
This compound: Another triazole compound with similar structural features and applications.
Mepiquat chloride: A plant growth regulator with a different chemical structure but similar biological activity.
Chlormequat chloride: Another plant growth regulator with a different chemical structure.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties
Eigenschaften
CAS-Nummer |
76608-49-6 |
|---|---|
Molekularformel |
C15H25N3O |
Molekulargewicht |
263.38 g/mol |
IUPAC-Name |
(Z)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9- |
InChI-Schlüssel |
CNFMJLVJDNGPHR-LCYFTJDESA-N |
Isomerische SMILES |
CC(C)(C)C(/C(=C/C1CCCCC1)/N2C=NC=N2)O |
Kanonische SMILES |
CC(C)(C)C(C(=CC1CCCCC1)N2C=NC=N2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-2-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B8634709.png)




![1-Chloro-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B8634752.png)


![9-(3-Methyl-2-butenyl)-9-bora-bicyclo[3.3.1]nonane](/img/structure/B8634795.png)


